molecular formula C26H20ClN3O5 B2772015 4'-(4-Chloro-3-nitrophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione CAS No. 1177601-98-7

4'-(4-Chloro-3-nitrophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione

Cat. No.: B2772015
CAS No.: 1177601-98-7
M. Wt: 489.91
InChI Key: RROBHOHCAMWQME-UHFFFAOYSA-N
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Description

4'-(4-Chloro-3-nitrophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione is a useful research compound. Its molecular formula is C26H20ClN3O5 and its molecular weight is 489.91. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Structural Characterization

Research on spiro[pyrrolidine-2,3′-oxindoles] has led to the synthesis and comprehensive characterization of several compounds within this class. For example, Laihia et al. (2006) synthesized three spiro[pyrrolidine-2,3′-oxindoles] and assigned their 1H, 13C, and 15N spectra using advanced NMR techniques. They also determined the single crystal X-ray structures of these compounds, showcasing their complex molecular geometries (Laihia et al., 2006).

Crystal Structure Analysis

Another study by Sampath et al. (2004) focused on the crystal structure of a specific spiro[pyrrolidine-oxindole] compound, highlighting its biological and pharmaceutical significance. The study detailed the molecular geometry and intermolecular interactions, such as hydrogen bonds, which play a crucial role in stabilizing the crystal structure (Sampath et al., 2004).

Synthetic Approaches and Biological Activities

The synthesis and biological activities of spirooxindole derivatives have been a significant area of research. For instance, Korotaev et al. (2021) developed a regio- and stereoselective synthesis method for N-unsubstituted 3-aryl-4-(trifluoromethyl)-4H-spiro-[chromeno[3,4-c]pyrrolidine-1,3'-oxindoles], which exhibited cytotoxic activity against human cervical cancer HeLa cells (Korotaev et al., 2021).

Enantioselective Synthesis

The enantioselective synthesis of spirooxindole derivatives has also been explored to create compounds with specific stereochemistry. Chen et al. (2009) described an organocatalytic approach for the synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives with high enantiopurity and structural diversity. This method facilitates the construction of molecules with multiple stereocenters, including quaternary centers, under mild conditions (Chen et al., 2009).

Properties

InChI

InChI=1S/C26H20ClN3O5/c1-29-13-18(15-10-11-19(27)21(12-15)30(33)34)25(14-35-22-9-5-2-6-16(22)23(25)31)26(29)17-7-3-4-8-20(17)28-24(26)32/h2-12,18H,13-14H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROBHOHCAMWQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2(C13C4=CC=CC=C4NC3=O)COC5=CC=CC=C5C2=O)C6=CC(=C(C=C6)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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